3-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-thiazolidine
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Overview
Description
Scientific Research Applications
Antiviral and Anticancer Applications
Synthesis and Antiviral Activity : The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, has shown certain anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Pro-apoptotic Indapamide Derivatives : Indapamide derivatives have demonstrated high proapoptotic activity among synthesized compounds on melanoma cell lines, suggesting potential anticancer applications (Yılmaz et al., 2015).
Anti-inflammatory and Antimicrobial Applications
In Vitro Antitumor Evaluation : Compounds with thiazolidinone and sulfonamide pharmacophores have shown promising broad-spectrum antitumor activity, indicating potential in cancer research (Rostom, 2006).
Antibacterial and Antifungal Activities : Novel derivatives incorporating sulfonamido-thiazolidinone have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting potential applications in combating microbial infections (Patel, Patel, & Patel, 2010).
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBNNSZJCAPPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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